molecular formula C13H13ClN2O3S3 B5714379 (5-CHLORO-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

(5-CHLORO-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B5714379
M. Wt: 376.9 g/mol
InChI Key: HEIPGEATDUORTE-UHFFFAOYSA-N
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Description

(5-Chloro-2-thienyl)[4-(2-thienylsulfonyl)piperazino]methanone is a complex organic compound with the molecular formula C13H13ClN2O3S3 It is characterized by the presence of a chlorinated thiophene ring and a piperazine moiety linked through a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-thienyl)[4-(2-thienylsulfonyl)piperazino]methanone typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(2-thienylsulfonyl)piperazine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-thienyl)[4-(2-thienylsulfonyl)piperazino]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings typically yields sulfoxides or sulfones, while reduction can lead to the formation of simpler piperazine derivatives .

Scientific Research Applications

(5-Chloro-2-thienyl)[4-(2-thienylsulfonyl)piperazino]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-2-thienyl)[4-(2-thienylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2-thienyl)[4-(2-thienylsulfonyl)piperazino]methanone is unique due to its combination of a chlorinated thiophene ring and a sulfonyl-linked piperazine moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S3/c14-11-4-3-10(21-11)13(17)15-5-7-16(8-6-15)22(18,19)12-2-1-9-20-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIPGEATDUORTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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